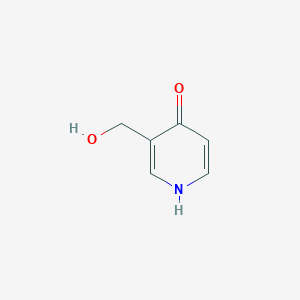
N,N'-Di(1-naphthyl)-4,4'-benzidine
Overview
Description
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, also known as NPB or NPD, is used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .
Synthesis Analysis
The synthesis of N,N’-Di(1-naphthyl)-4,4’-benzidine involves the deposition of the compound onto a glass substrate using a thermal evaporation technique . The solubility of NPB in various organic solvents has been measured, which is important in controlling the coating, crystallization, and phase-separation processes in the fabrication of organic thin-film devices .Molecular Structure Analysis
The molecular structure of N,N’-Di(1-naphthyl)-4,4’-benzidine has been studied using scanning tunneling microscopy, which revealed different conformations in the first monolayer with submolecular resolution .Physical And Chemical Properties Analysis
The solubility of N,N’-Di(1-naphthyl)-4,4’-benzidine in various organic solvents has been measured, ranging widely from 2.4 × 10–7 in methanol to 2.8 × 10–3 in chloroform . The compound exhibits a very broad distribution of the highest occupied molecular orbital energy, which is consistent with inferences from prior organic device studies .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
N,N’-Di(1-naphthyl)-4,4’-benzidine: is a key hole-transporting material in OLED devices . Its molecular structure facilitates the movement of positive charge carriers (holes) across the OLED layers, which is crucial for the efficient emission of light.
OLED Device Performance:
Mechanism of Action
Target of Action
N,N’-Di(1-naphthyl)-4,4’-benzidine, also known as NPB or NPD, is primarily used in organic light-emitting diodes (OLEDs) and other organic electronic devices . Its primary target is the hole transport layer of these devices .
Mode of Action
The compound acts as a hole transport material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device . The hole current in amorphous films of N,N’-Di(1-naphthyl)-4,4’-benzidine strongly depends on substrate temperature during vacuum deposition .
Biochemical Pathways
As a hole transport material, N,N’-Di(1-naphthyl)-4,4’-benzidine plays a crucial role in the operation of OLEDs. It is part of the charge transport pathway, facilitating the movement of charges to the emissive layer where they recombine with electrons to produce light .
Pharmacokinetics
It has a high thermal stability and density, which are beneficial for device longevity .
Result of Action
The result of N,N’-Di(1-naphthyl)-4,4’-benzidine’s action is the efficient operation of OLEDs. By transporting holes to the emissive layer, it enables the generation of light. The compound’s outstanding hole transport capability has made it a commonly used material in OLEDs .
Action Environment
The action of N,N’-Di(1-naphthyl)-4,4’-benzidine is influenced by environmental factors such as the substrate temperature during vacuum deposition. The hole current in amorphous films of the compound is highest at a substrate temperature value of around 275 K .
Safety and Hazards
Future Directions
The future directions of N,N’-Di(1-naphthyl)-4,4’-benzidine research could involve further understanding of the high performance due to nano-lens arrays. It’s necessary to perform an extensive analysis of its electronic structure, as π-conjugated organic materials are significantly affected by frontier orbitals .
properties
IUPAC Name |
N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDXPEWZZGNIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596869 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di(1-naphthyl)-4,4'-benzidine | |
CAS RN |
152670-41-2 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)







![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
